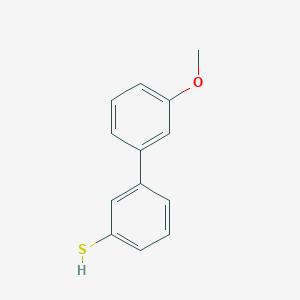

3-(3-Methoxyphenyl)thiophenol

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)thiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)thiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCFGQIMWUUXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Methoxyphenyl)thiophenol chemical properties and structure

An In-depth Technical Guide to 3-Methoxybenzenethiol

An In-depth Technical Guide to 3-Methoxybenzenethiol

Introduction and Core Identification

3-Methoxybenzenethiol, also known by its synonyms m-methoxythiophenol and 3-mercaptoanisole, is an aromatic organosulfur compound that serves as a versatile intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring both a nucleophilic thiol group and a methoxy-substituted aromatic ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4] The presence of the sulfur atom and the methoxy group significantly influences the electronic properties and reactivity of the benzene ring, offering unique opportunities for targeted molecular design.[4]

This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, reactivity, and safe handling of 3-Methoxybenzenethiol. All protocols and data are presented to support advanced research and development applications.

Note on Nomenclature: The topic "3-(3-Methoxyphenyl)thiophenol" can be ambiguous. This guide focuses on the compound 3-Methoxybenzenethiol (CAS No. 15570-12-4), as it is the most common and direct interpretation of the related synonyms found in chemical databases. The alternative, 3'-methoxy[1,1'-biphenyl]-3-thiol, is a distinct and more complex molecule.

Molecular Structure and Physicochemical Properties

The structure of 3-Methoxybenzenethiol consists of a benzene ring substituted at positions 1 and 3 with a thiol (-SH) group and a methoxy (-OCH₃) group, respectively.

Chemical Structure:

Figure 1. Molecular Structure of 3-Methoxybenzenethiol.

The key physicochemical properties are summarized in the table below, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 15570-12-4 | [1][2][5] |

| Molecular Formula | C₇H₈OS | [1][5] |

| Molecular Weight | 140.20 g/mol | [1][2][5] |

| Appearance | Clear colorless to light yellow liquid | [3] |

| Boiling Point | 223-226 °C (lit.) | [2] |

| Density | 1.13 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n²⁰/D) | 1.587 (lit.) | [2] |

| Solubility | Soluble in methanol, benzene, hexane, toluene, and dichloromethane. Not miscible in water. | [3] |

| SMILES | COC1=CC(=CC=C1)S | [1] |

| InChIKey | QMVAZEHZOPDGHA-UHFFFAOYSA-N | [1][5] |

Synthesis and Purification

A robust and widely cited method for the synthesis of aryl thiols, including 3-Methoxybenzenethiol, is through the reaction of a Grignard reagent with elemental sulfur, followed by acidic workup.[6][7] This method leverages the nucleophilic character of the organomagnesium compound to attack the sulfur ring.

Synthetic Workflow: Grignard Reaction

The synthesis proceeds in two main stages: formation of the Grignard reagent from 3-bromoanisole and its subsequent reaction with sulfur.

Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard reactions with sulfur.[7][8][9]

Materials:

-

3-Bromoanisole (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (one small crystal for activation)

-

Elemental Sulfur (S₈ powder) (1.1 eq)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (HCl), 3M aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Grignard Reagent Formation:

-

Causality: The Grignard reaction is highly sensitive to moisture and protic solvents, which would quench the reagent. Therefore, all glassware must be flame-dried under vacuum or oven-dried, and all solvents must be anhydrous.[8]

-

a. To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.

-

b. Assemble the apparatus and purge with dry nitrogen gas.

-

c. Add a small portion of anhydrous THF via syringe to cover the magnesium.

-

d. Dissolve 3-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

e. Add a small amount (approx. 10%) of the 3-bromoanisole solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicate the initiation of the reaction. If it does not start, gentle warming with a heat gun may be required.

-

f. Once initiated, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

g. After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Sulfur:

-

Causality: Sulfur (S₈) is added to a separate flask and the Grignard reagent is added to it. This "inverse addition" helps to control the exothermic reaction and minimize the formation of diaryl sulfide byproducts by keeping the sulfur in excess relative to the Grignard reagent at all times.

-

a. In a separate flame-dried flask under a nitrogen atmosphere, suspend elemental sulfur powder (1.1 eq) in anhydrous THF.

-

b. Cool the sulfur suspension in an ice bath.

-

c. Slowly transfer the prepared Grignard reagent solution from the first flask to the sulfur suspension via cannula or dropping funnel, maintaining the temperature below 10 °C.

-

d. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

a. Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of 3M HCl to hydrolyze the magnesium thiolate salt.

-

b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

c. Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

e. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a low-polarity eluent system (e.g., 98:2 Hexane:Ethyl Acetate) to yield the pure product.[6]

-

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of the synthesized compound. The following data is based on publicly available spectra.[1][3][10]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (H5) |

| ~6.85 | ddd | 1H | Ar-H (H6) |

| ~6.75 | t | 1H | Ar-H (H2) |

| ~6.65 | ddd | 1H | Ar-H (H4) |

| ~3.78 | s | 3H | -OCH₃ |

| ~3.40 | s | 1H | -SH |

Note: Spectral data recorded in CDCl₃. The exact chemical shifts and coupling patterns for the aromatic protons can be complex and may vary slightly based on the solvent and spectrometer frequency.[10]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~159.9 | C3 (C-OCH₃) |

| ~131.0 | C1 (C-SH) |

| ~129.8 | C5 |

| ~118.5 | C6 |

| ~113.8 | C4 |

| ~111.5 | C2 |

| ~55.2 | -OCH₃ |

Note: The assignments are based on typical chemical shifts for substituted benzenes. DEPT experiments would be required for unambiguous assignment of CH carbons.[11]

FT-IR (Fourier-Transform Infrared Spectroscopy)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~2600-2550 | S-H stretch (thiol), typically weak |

| ~1600, ~1480 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (aryl ether) |

| ~780, ~690 | C-H bend (out-of-plane, meta-substituted) |

Note: The S-H stretch is a key diagnostic peak, though it is often weak in intensity.[1][2]

Reactivity and Applications in Drug Development

3-Methoxybenzenethiol is a valuable scaffold in medicinal chemistry due to the versatile reactivity of its functional groups.

-

Thiol Group (-SH): The thiol group is a potent nucleophile and can readily undergo S-alkylation, S-arylation, and oxidation to form disulfides.[12] This reactivity is exploited to link the molecule to other scaffolds or to form thioether bonds, which are common in many pharmaceutical agents. Thiophenol derivatives are precursors to a wide array of sulfur-containing heterocycles.[4]

-

Aromatic Ring: The methoxy group is an ortho-, para-director and activates the ring towards electrophilic aromatic substitution. However, the thiol group is deactivating. The interplay between these groups directs the regioselectivity of further functionalization.

-

Applications: Thiophene and its derivatives are considered "privileged pharmacophores" and are found in numerous FDA-approved drugs with diverse biological activities, including anti-inflammatory, anticancer, and antipsychotic agents.[4] 3-Methoxybenzenethiol can serve as a key starting material for synthesizing complex drug candidates that incorporate the thioanisole moiety, which can modulate properties like lipophilicity, metabolic stability, and receptor binding affinity.

Safety and Handling

3-Methoxybenzenethiol is a hazardous chemical and must be handled with appropriate safety precautions.[3]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Sensitivity: Air sensitive. Store under an inert atmosphere.

Safe Handling and Emergency Workflow

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

3-Methoxybenzenethiol is a fundamentally important chemical intermediate with a well-defined profile of properties and reactivity. Its utility in the synthesis of complex organic molecules, particularly within the pharmaceutical industry, is significant. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

-

PubChem. (n.d.). 3-Methoxybenzenethiol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Lone, S. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts. Retrieved March 7, 2026, from [Link]

-

Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE from 1-BROMO-3-CHLOROPROPANE and ALLYLMAGNESIUM BROMIDE. Retrieved March 7, 2026, from [Link]

-

PubChem. (n.d.). 4-Methoxybenzenethiol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 3-Methoxybenzenethiol. American Chemical Society. Retrieved March 7, 2026, from [Link]

-

Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved March 7, 2026, from [Link]

- Google Patents. (n.d.). US7427370B2 - Method for the production of Grignard compounds.

-

NIST. (n.d.). meta-Methoxybenzenethiol. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiophenols. Retrieved March 7, 2026, from [Link]

-

Li, J-H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2021). Synthesis of and characterization of some Heterocyclic Compounds derived from Thiophenol. Egyptian Journal of Chemistry. Retrieved March 7, 2026, from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved March 7, 2026, from [Link]

-

SpectraBase. (n.d.). 3-(3-Methoxybenzyl)thiophene. John Wiley & Sons, Inc. Retrieved March 7, 2026, from [Link]

-

Organic Chemistry Portal. (2011). Synthesis of Phenols, Anilines, and Thiophenols with CuI Nanoparticles. Retrieved March 7, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Retrieved March 7, 2026, from [Link]

Sources

- 1. 3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. meta-Methoxybenzenethiol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. 3-Methoxybenzenethiol synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. US7427370B2 - Method for the production of Grignard compounds - Google Patents [patents.google.com]

- 10. 3-Methoxybenzenethiol(15570-12-4) 1H NMR spectrum [chemicalbook.com]

- 11. sc.edu [sc.edu]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Methoxy-Substituted Thiophenols

Foreword: The Enduring Relevance of Methoxy-Substituted Thiophenols

Methoxy-substituted thiophenols are a cornerstone in the edifice of modern organic synthesis. Their unique combination of a nucleophilic thiol group and an electron-donating methoxy substituent imparts a rich and versatile reactivity profile. This makes them indispensable intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] From their role in the synthesis of thrombin inhibitors and fungicides to their application in creating photosensitive materials and corrosion inhibitors, the demand for efficient and scalable synthetic routes to these compounds is ever-present.[1] This guide provides an in-depth exploration of the primary methodologies for their synthesis, offering both classical and contemporary perspectives to aid researchers in navigating this critical area of chemical science.

Strategic Approaches to the Synthesis of Methoxy-Substituted Thiophenols

The synthesis of methoxy-substituted thiophenols can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Newman-Kwart Rearrangement: A Powerful Phenol-to-Thiophenol Conversion

The Newman-Kwart rearrangement stands as a preeminent method for the synthesis of thiophenols from their corresponding phenols.[3][4][5] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, followed by hydrolysis, offers a robust and high-yielding pathway.[4][6]

The core of this strategy lies in the thermodynamically favorable conversion of a C=S bond to a C=O bond.[6] The intramolecular nature of the rearrangement, proceeding through a four-membered cyclic transition state, ensures high regioselectivity.[4]

Generalized Workflow for the Newman-Kwart Rearrangement:

Figure 1. Generalized workflow of the Newman-Kwart Rearrangement.

Causality in Experimental Choices:

-

Base Selection: The choice of base for the initial thiocarbamoylation is critical. For relatively acidic phenols, a strong tertiary amine base is often sufficient.[6] However, less acidic phenols may require prior deprotonation with a stronger base to ensure efficient reaction.[6]

-

Solvent and Temperature: The rearrangement typically requires high temperatures, often in the range of 200-300 °C.[4] High-boiling, polar solvents like diphenyl ether, DMA, or NMP can facilitate the reaction by stabilizing the zwitterionic intermediate and allowing for the necessary high temperatures.[6]

-

Recent Advances: While traditionally a high-temperature reaction, recent developments have introduced milder, catalyzed versions of the Newman-Kwart rearrangement.[4] Palladium-catalyzed and photoredox catalysis approaches have been shown to proceed at significantly lower temperatures, expanding the substrate scope and functional group tolerance.[4][7]

Experimental Protocol: Synthesis of 4-Methoxythiophenol via Newman-Kwart Rearrangement

-

Formation of O-(4-methoxyphenyl) dimethylthiocarbamate: To a solution of 4-methoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C. After cessation of hydrogen evolution, add N,N-dimethylthiocarbamoyl chloride (1.1 eq) and allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by recrystallization or chromatography.

-

Rearrangement to S-(4-methoxyphenyl) dimethylthiocarbamate: Heat the purified O-(4-methoxyphenyl) dimethylthiocarbamate neat or in a high-boiling solvent (e.g., diphenyl ether) to 250-280 °C for the requisite time (typically 30-60 minutes). Monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis to 4-Methoxythiophenol: To the cooled reaction mixture containing the S-aryl thiocarbamate, add a solution of aqueous sodium hydroxide or potassium hydroxide in a suitable solvent like ethylene glycol.[8] Heat the mixture to reflux for 1-2 hours. After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) and extract the desired 4-methoxythiophenol with an organic solvent. Purify the final product by distillation under reduced pressure.[1]

Reduction of Methoxy-Substituted Benzenesulfonyl Chlorides

The reduction of readily available methoxy-substituted benzenesulfonyl chlorides provides a direct and often high-yielding route to the corresponding thiophenols.[9][10] A variety of reducing agents can be employed, each with its own reactivity profile and compatibility with other functional groups.

Common Reducing Agents for Sulfonyl Chlorides:

| Reducing Agent | Typical Conditions | Key Considerations |

| Zinc / Acid | Zn dust, H₂SO₄ or CH₃COOH | Generates significant metal waste.[10] |

| Triphenylphosphine | Toluene, reflux | Mild conditions, good functional group tolerance.[11] |

| Lithium Aluminum Hydride | Anhydrous ether or THF | Powerful reducing agent, not compatible with reducible functional groups.[12] |

| Sodium Borohydride | Can be used, but often less effective than LiAlH₄.[9] | |

| Catalytic Hydrogenation | H₂, Pd/C catalyst, base | Environmentally friendly, but requires specialized equipment.[10] |

Experimental Protocol: Synthesis of 2-Methoxythiophenol via Reduction of 2-Methoxybenzenesulfonyl Chloride

-

Preparation of 2-Methoxybenzenesulfonyl Chloride: 2-Anisidine can be diazotized and then reacted with sulfur dioxide in the presence of a copper(I) catalyst (Sandmeyer-type reaction) to yield 2-methoxybenzenesulfonyl chloride.

-

Reduction to 2-Methoxythiophenol: To a solution of 2-methoxybenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as toluene, add triphenylphosphine (2.0-3.0 eq).[11] Heat the reaction mixture to reflux until the starting material is consumed (monitored by TLC). After cooling, the reaction can be worked up by removing the solvent and purifying the product by distillation. Alternatively, reduction with zinc dust in an acidic medium can be employed.[10]

The Leuckart Thiophenol Reaction: A Classic Diazonium Salt-Based Method

The Leuckart thiophenol reaction is a classical method that utilizes diazonium salts derived from methoxy-substituted anilines.[13][14][15] The reaction proceeds through the formation of a diazoxanthate, which is then decomposed to an aryl xanthate. Subsequent alkaline hydrolysis yields the desired thiophenol.[13][14][16]

Key Steps in the Leuckart Thiophenol Reaction:

Figure 2. Key steps involved in the Leuckart thiophenol reaction.

Causality and Considerations:

-

Diazotization: The initial diazotization of the methoxy-substituted aniline must be carried out at low temperatures (typically 0-5 °C) to prevent decomposition of the diazonium salt.

-

Xanthate Addition: The addition of potassium ethyl xanthate should be performed carefully, as diazonium salts can be explosive.[13]

-

Decomposition: The decomposition of the diazoxanthate is typically carried out by gentle warming in a slightly acidic cuprous medium.[13][14] The copper(I) catalyst is crucial for facilitating this step.[14]

-

Limitations: While historically significant, the Leuckart reaction can be limited by side reactions and the potential for explosive decomposition if not handled with care.[13]

Modern Transition-Metal-Catalyzed Cross-Coupling Reactions

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as powerful and versatile methods for the synthesis of thiophenols, including methoxy-substituted derivatives.[17] These methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches.

Key Approaches in Cross-Coupling:

-

Copper-Catalyzed Thiolation of Aryl Halides: Copper catalysts are widely used to couple aryl halides (iodides, bromides) with a sulfur source.[17] A general and efficient method involves the CuI-catalyzed coupling of aryl iodides with elemental sulfur, followed by in-situ reduction of the resulting disulfide or polysulfide.[18][19] This approach tolerates a wide range of functional groups, including methoxy substituents.[18][19]

-

Palladium-Catalyzed Thiolation: Palladium catalysts are also effective for C-S bond formation.[17] For instance, the palladium-catalyzed coupling of aryl bromides with a protected thiol, such as TIPS-SH, followed by deprotection, provides a route to thiophenols.[17]

Experimental Protocol: Copper-Catalyzed Synthesis of 3-Methoxythiophenol

-

Coupling Reaction: In a reaction vessel, combine 3-bromoanisole (1.0 eq), elemental sulfur (1.5 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq) in a suitable solvent like DMF. Heat the mixture at 90-120 °C until the starting material is consumed.

-

Reduction: After cooling the reaction mixture, add a reducing agent such as sodium borohydride or triphenylphosphine directly to the reaction mixture.[19] Stir until the intermediate disulfide/polysulfide is fully reduced to the thiophenol.

-

Workup and Purification: Quench the reaction with water and an acid to neutralize the base. Extract the product with an organic solvent and purify by column chromatography or distillation.

Comparative Analysis of Synthetic Methodologies

| Method | Starting Material | Key Advantages | Key Limitations |

| Newman-Kwart Rearrangement | Phenols | High yields, excellent regioselectivity, well-established.[4][6] | Requires high temperatures, multi-step process.[4] |

| Reduction of Sulfonyl Chlorides | Sulfonyl Chlorides | Direct, often high-yielding.[9] | Availability of sulfonyl chlorides, some reducing agents have poor functional group compatibility. |

| Leuckart Thiophenol Reaction | Anilines | Utilizes readily available anilines. | Potential for explosive intermediates, can have moderate yields.[13] |

| Transition-Metal Catalysis | Aryl Halides | Mild reaction conditions, broad functional group tolerance.[17] | Catalyst cost, potential for metal contamination in the final product. |

Conclusion and Future Outlook

The synthesis of methoxy-substituted thiophenols is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Newman-Kwart rearrangement and the reduction of sulfonyl chlorides remain highly relevant and are often the methods of choice for large-scale synthesis. The Leuckart reaction, while historically important, is now less commonly used due to safety concerns.

The future of this field lies in the continued development of more sustainable and efficient catalytic methods. Transition-metal catalysis, particularly with earth-abundant metals, and photoredox catalysis are poised to offer even milder reaction conditions, broader substrate scopes, and improved environmental profiles. As the demand for complex molecules containing the methoxythiophenol motif continues to grow, so too will the need for innovative and robust synthetic solutions.

References

- Leuckart thiophenol reaction - Grokipedia. (n.d.).

- Leuckart thiophenol reaction - Wikipedia. (n.d.).

- Leuckart Thiophenol Reaction - Organic Chemistry Portal. (n.d.).

- synthesis of thiophenol from phenol | Chem-Station Int. Ed. (2016, May 12).

- Newman-Kwart Rearrangement - Organic Chemistry Portal. (n.d.).

- Newman–Kwart rearrangement - Wikipedia. (n.d.).

- Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates. (n.d.). Thieme E-Books & E-Journals.

- Leuckart Thiophenol Reaction. (n.d.).

- Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. (2017, March 23).

- Ambient-Temperature Newman–Kwart Rearrangement Mediated by Organic Photoredox Catalysis | Journal of the American Chemical Society. (2015, December 8).

- CN102531978B - Preparation method of thiophenol - Google Patents. (n.d.).

- 4-Methoxythiophenol - ChemBK. (2024, April 10).

- Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (n.d.).

- Reduction of Sulfonyl Chlorides to Thiols | 16 | Catalysis of Organic. (1989).

- Reduction of Sulfonyl Chlorides - Organic Chemistry Portal. (n.d.).

- AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents. (n.d.).

- A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction - Organic Chemistry Portal. (n.d.).

- Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Patsnap Eureka. (2018, December 28).

- 2 - Organic Syntheses Procedure. (n.d.).

Sources

- 1. chembk.com [chembk.com]

- 2. Method for preparing substituted thiophenol and heterocyclic thiophenol by continuous flow reactor - Eureka | Patsnap [eureka.patsnap.com]

- 3. synthesis of thiophenol from phenol | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102531978B - Preparation method of thiophenol - Google Patents [patents.google.com]

- 10. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]

- 11. Reduction of Sulfonyl Chlorides [organic-chemistry.org]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 15. Leuckart Thiophenol Reaction [organic-chemistry.org]

- 16. Leuckart Thiophenol Reaction [drugfuture.com]

- 17. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 18. organic-chemistry.org [organic-chemistry.org]

- 19. A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction [organic-chemistry.org]

electronic structure and properties of 3-methoxythiophenol

An In-Depth Technical Guide to the Electronic Structure and Properties of 3-Methoxythiophenol

Abstract

3-Methoxythiophenol (3-MTP), also known as 3-mercaptoanisole, is an aromatic thiol whose unique electronic characteristics, driven by the interplay between a methoxy and a thiol group, make it a molecule of significant interest in organic synthesis, surface science, and medicinal chemistry. This guide provides a comprehensive analysis of the electronic structure of 3-MTP, linking its fundamental properties to its reactivity and practical applications. We will explore its molecular orbital landscape, spectroscopic signatures, and role as a versatile chemical building block. This document synthesizes theoretical insights from computational chemistry with established experimental data to offer a holistic understanding for researchers and developers.

Molecular Architecture and Electronic Landscape

The chemical behavior of 3-methoxythiophenol is fundamentally dictated by the electronic effects of its two functional groups, the thiol (-SH) and the methoxy (-OCH₃), on the benzene ring.

-

The Methoxy Group (-OCH₃): Positioned at the meta position, the methoxy group acts as a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect, where the oxygen's lone pairs delocalize into the aromatic system, is dominant, leading to an overall increase in electron density on the benzene ring, particularly at the ortho and para positions relative to itself.

-

The Thiol Group (-SH): The thiol group is a weak electron-donating group through resonance and is also weakly deactivating. Its primary role is providing a reactive sulfur-hydrogen bond and a nucleophilic sulfur atom, which is crucial for its chemical reactivity and ability to bind to metal surfaces.

The combination of these groups at the 1,3-positions creates a unique electronic distribution that influences the molecule's reactivity, polarity, and intermolecular interactions.

Computational Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

To visualize the electronic structure and predict reactivity, Density Functional Theory (DFT) calculations are invaluable.[1][2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis.[3][4]

-

HOMO (Highest Occupied Molecular Orbital): Typically acts as an electron donor in chemical reactions. For molecules like 3-MTP, the HOMO is expected to be delocalized across the entire π-system of the benzene ring and the sulfur atom, indicating that these are the most electron-rich and nucleophilic regions.

-

LUMO (Lowest Unoccupied Molecular Orbital): Acts as an electron acceptor. The LUMO is generally distributed over the aromatic ring, representing the regions most susceptible to nucleophilic attack.

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[3][5] A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.[3][6] The presence of electron-donating groups like methoxy tends to raise the HOMO energy, often leading to a smaller HOMO-LUMO gap compared to unsubstituted thiophenol.[7]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides an intuitive visualization of the charge distribution. For 3-MTP, an MEP map would reveal:

-

Negative Potential (Red/Yellow): Concentrated around the oxygen and sulfur atoms due to their high electronegativity and lone pairs of electrons. These regions are prone to electrophilic attack.

-

Positive Potential (Blue): Located around the acidic thiol hydrogen, making it susceptible to deprotonation by a base.

-

Neutral/Slightly Negative Potential (Green): Spread across the carbon framework of the benzene ring.

This charge distribution is directly related to the molecule's role in structure-activity relationships, particularly in drug design where electrostatic interactions are key to receptor binding.[8]

Physicochemical and Spectroscopic Properties

The macroscopic properties of 3-MTP are a direct consequence of its underlying electronic structure.

Core Physicochemical Data

The following table summarizes the key physical properties of 3-methoxythiophenol.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [9][10][11] |

| Molecular Weight | 140.20 g/mol | [9] |

| Appearance | Clear colorless to pale yellow liquid | [10][12][13] |

| Boiling Point | 223-226 °C (lit.) | [13] |

| Density | 1.13 g/mL at 25 °C (lit.) | [13] |

| Refractive Index (n20/D) | 1.587 (lit.) | [14] |

| CAS Number | 15570-12-4 | [10] |

Spectroscopic Characterization

Spectroscopy provides experimental validation of the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-MTP displays characteristic vibrational modes. Key peaks include the S-H stretching vibration, typically found around 2550 cm⁻¹, and C-O stretching vibrations for the methoxy group. Aromatic C-H and C=C stretching bands are also prominent.[9]

-

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on the polarizability of bonds. The S-H bond also gives a characteristic Raman signal.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8 ppm), and the thiol proton (a broad singlet). ¹³C NMR would show unique signals for each carbon atom, with their chemical shifts influenced by the electronic effects of the attached functional groups.

Reactivity and Applications

The electronic properties of 3-MTP govern its utility in various scientific domains.

Organic Synthesis

3-Methoxythiophenol is a valuable intermediate in organic synthesis.[15] It is notably used in the preparation of allenes.[12][14] Its nucleophilic sulfur can participate in various coupling reactions, and the aromatic ring can undergo electrophilic substitution, with the methoxy group directing incoming electrophiles.

Surface Science: Self-Assembled Monolayers (SAMs)

Thiols are renowned for their ability to form highly ordered Self-Assembled Monolayers (SAMs) on noble metal surfaces like gold, silver, and copper.[16][17] The sulfur headgroup of 3-MTP forms a strong, semi-covalent bond with the gold surface.[18] The aromatic rings then align due to van der Waals and π-π stacking interactions, creating a dense, functionalized surface. The methoxy group modifies the surface properties, such as wettability and chemical reactivity, making it a powerful tool for fabricating biosensors, corrosion inhibitors, and nanoelectronic components.

Relevance in Drug Development

The 3-methoxythiophenol moiety can be found in more complex molecules with biological activity. The thiol group can act as a hydrogen bond donor or acceptor and can coordinate with metal ions in metalloenzymes. The methoxy group can enhance metabolic stability or modulate lipophilicity, a key parameter in drug absorption and distribution (ADME).[19] Therefore, understanding its electronic profile is crucial for designing new therapeutic agents.

Experimental and Computational Protocols

To ensure scientific integrity, methodologies must be robust and reproducible.

Protocol: Synthesis via Grignard Reaction

This protocol outlines a common synthesis route starting from m-bromoanisole.[12]

Objective: To synthesize 3-methoxythiophenol.

Materials:

-

m-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Elemental sulfur (powder)

-

Hydrochloric acid (aq., e.g., 1M)

-

Sodium bicarbonate (aq., saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Grignard Reagent Formation:

-

Dry all glassware thoroughly in an oven.

-

Place magnesium turnings in the round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Add a small amount of anhydrous ether/THF and a crystal of iodine (as an initiator).

-

Dissolve m-bromoanisole in anhydrous ether/THF and add it dropwise to the magnesium suspension via the dropping funnel. Maintain a gentle reflux.

-

After the addition is complete, continue stirring until the magnesium is consumed.

-

-

Reaction with Sulfur:

-

Cool the Grignard solution in an ice bath.

-

Carefully add powdered sulfur in small portions. The reaction is exothermic.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

-

Hydrolysis and Work-up:

-

Slowly and carefully pour the reaction mixture over crushed ice.

-

Acidify the mixture by adding 1M HCl dropwise until the aqueous layer is acidic.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water, then saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 3-methoxythiophenol.

-

Workflow: Synthesis of 3-Methoxythiophenol

Caption: Workflow for DFT analysis of 3-methoxythiophenol's properties.

Conclusion and Future Outlook

3-Methoxythiophenol is more than a simple aromatic compound; it is a model system for understanding how substituent effects dictate electronic structure and, consequently, chemical function. The interplay between its electron-donating methoxy group and its versatile thiol group provides a rich landscape for applications ranging from creating bespoke surfaces with tailored properties to serving as a scaffold in the design of new pharmaceuticals. Future research may focus on leveraging its unique electronic properties to develop novel catalysts, more efficient SAM-based electronic devices, and targeted therapeutics that exploit its specific intermolecular interaction profile. The protocols and data presented herein provide a solid foundation for such advanced investigations.

References

-

PubChem. (n.d.). 3-Methoxybenzenethiol. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

- Santhosh, C., & Mishra, P. C. (1996). Molecular electrostatic potential mapping and structure-activity relationship for 3-methoxy flavones. Indian Journal of Biochemistry and Biophysics, 33(6), 458-464.

- Verma, V. N., Nair, K. P. R., & Rai, D. K. (1970). Vibrational Spectra and Thermodynamic Functions of the Three Isomeric Methoxyphenols. Israel Journal of Chemistry, 8(5), 777-782.

-

NIST. (n.d.). 3-Methoxythiophenol, TMS derivative. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

Sharma, P., et al. (2023). Structural and electronic properties of n-vinylcarbazole - 3-methoxythiophene copolymer: DFT analysis. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Gavrilenko, A. V., et al. (n.d.). Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). ResearchGate. Retrieved March 7, 2026, from [Link]

-

CAS. (n.d.). 3-Methoxybenzenethiol. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

-

AB Enterprises. (2020, January 9). 3-Methoxythiophenol. Retrieved March 7, 2026, from [Link]

- El-Sayed, N. N. E. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Mini-Reviews in Organic Chemistry, 15(4), 279-298.

- Sivajeyanthi, B., et al. (2018). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate.

- El Ouafy, M., et al. (2020). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol by the quantum method. Applied Journal of Environmental Engineering Science, 6(4), 363-373.

- Chiacchio, U., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Chemistry, 6(1), 1-25.

-

Karvy Therapeutics Pvt. Ltd. (n.d.). 3 Methoxy Thiophenol. Retrieved March 7, 2026, from [Link]

-

Fónagy, A., et al. (2024). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. ResearchGate. Retrieved March 7, 2026, from [Link]

- TechConnect. (n.d.). A Brief History of Thiols: An Assembly of Self-assembly. TechConnect Briefs.

- Gackowska, M., et al. (2023). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 28(17), 6294.

-

ResearchGate. (n.d.). Computational studies of functional polythiophenes: Overlap with device characteristics. Retrieved March 7, 2026, from [Link]

- Wang, Y., & Li, Z. (2018). Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Science & Technology, 2(1), 1-10.

- Ramalingam, M., & Dhas, D. A. S. (2018). MOLECULAR STRUCTURE, NBO AND HOMO-LUMO ANALYSIS OF QUERCETIN ON SINGLE LAYER GRAPHENE BY DENSITY FUNCTIONAL THEORY. Digest Journal of Nanomaterials and Biostructures, 13(1), 153-164.

-

The Good Scents Company. (n.d.). meta-thioguaiacol. Retrieved March 7, 2026, from [Link]

- Maniu, D., et al. (2007). Density functional theory investigation of p-aminothiophenol molecules adsorbed on gold nanoparticles.

- Lee, J., et al. (2019). Vibronic structure and predissociation dynamics of 2-methoxythiophenol (S1): The effect of intramolecular hydrogen bonding on πσ*-mediated photodissociation dynamics. The Journal of Chemical Physics, 151(24), 244305.

- Al-Otaibi, J. S., et al. (2022). Vibrational Spectral Investigations, Hybrid Computational Analysis, Hirshfeld Surface and Molecular Docking Studies of 3-Hydroxy-4-nitrobenzaldehyde. Journal of Molecular Structure, 1250, 131758.

- Yahaya, I., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. Polymers, 14(18), 3894.

-

ResearchGate. (2024). Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects. Retrieved March 7, 2026, from [Link]

- Ismael, A. M., et al. (2024). Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Systems. The Journal of Physical Chemistry C, 128(6), 2415-2423.

-

WuXi Biology. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2018). Computational Study of Reactivity of Bisphenol A-3,4-quinone with Deoxyadenosine and Glutathione. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (2022). Synthesis, Anti-proliferative activity, Computational studies of tetrazole cellulose utilizing different homogenous catalyst. Retrieved March 7, 2026, from [Link]

Sources

- 1. boa.unimib.it [boa.unimib.it]

- 2. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chalcogen.ro [chalcogen.ro]

- 5. zaguan.unizar.es [zaguan.unizar.es]

- 6. wuxibiology.com [wuxibiology.com]

- 7. researchgate.net [researchgate.net]

- 8. researcher.manipal.edu [researcher.manipal.edu]

- 9. 3-Methoxybenzenethiol | C7H8OS | CID 84989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Methoxythiophenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. scbt.com [scbt.com]

- 12. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]

- 13. Welcome to Karvy Therapeutics Pvt. Ltd. [karvyind.com]

- 14. 3-Methoxythiophenol 98 15570-12-4 [sigmaaldrich.com]

- 15. 3-methoxythiophenol | 15570-12-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 16. briefs.techconnect.org [briefs.techconnect.org]

- 17. oaepublish.com [oaepublish.com]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

Thiophenol Derivatives: A Comprehensive Technical Guide to Their Biological Activity and Therapeutic Potential

Abstract

Thiophenol derivatives, a versatile class of organosulfur compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique physicochemical properties conferred by the thiol group, attached to a benzene ring, underpin their diverse therapeutic potential. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core biological activities of thiophenol derivatives, including their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. We will explore the fundamental mechanisms of action, present detailed experimental protocols for their evaluation, and visualize key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction: The Chemical Versatility of the Thiophenol Scaffold

The therapeutic promise of thiophenol derivatives lies in the reactivity of the sulfhydryl (-SH) group. This functional group can engage in a variety of biological interactions, including:

-

Thiol-Disulfide Exchange: Reversible formation of disulfide bonds with cysteine residues in proteins, modulating their structure and function.

-

Nucleophilic Reactions: Acting as potent nucleophiles in reactions such as Michael additions, leading to covalent modification of biological targets.

-

Metal Chelation: The soft sulfur atom readily coordinates with metal ions, influencing the activity of metalloenzymes.

-

Radical Scavenging: The ability to donate a hydrogen atom to quench reactive oxygen species (ROS), bestowing antioxidant properties.[1][2][3]

These inherent chemical characteristics are the foundation for the wide array of biological effects exhibited by this class of molecules.[4]

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophenol derivatives have demonstrated significant potential in this arena, with activity against a range of bacteria and fungi.[5][6]

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiophenol derivatives are often multifaceted and can include:

-

Membrane Disruption: The lipophilic nature of the aromatic ring can facilitate insertion into microbial cell membranes, leading to increased permeability and cell death.[7][8]

-

Enzyme Inhibition: These compounds can target essential microbial enzymes, disrupting critical metabolic pathways necessary for survival.

-

Induction of Oxidative Stress: Some derivatives can promote the generation of ROS within microbial cells, causing damage to vital cellular components.

Experimental Workflow for Antimicrobial Susceptibility Testing

A standardized workflow is crucial for evaluating the antimicrobial efficacy of novel thiophenol derivatives.

Caption: A streamlined workflow for assessing the antimicrobial properties of thiophenol derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of the thiophenol derivative is prepared in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

-

Incubation: The plate is incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours).

-

Observation: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.[9]

Anticancer Activity: Targeting the Hallmarks of Cancer

Thiophenol derivatives have emerged as a promising class of compounds in oncology research, exhibiting a variety of anticancer mechanisms.[10][11][12]

Mechanisms of Anticancer Action

The anticancer properties of these derivatives are diverse and can involve:

-

Induction of Apoptosis: Many thiophenol derivatives can trigger programmed cell death in cancer cells through the activation of reactive oxygen species.[10][11]

-

Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as topoisomerases and tyrosine kinases.[10][11][12]

-

Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[10][11][13]

Key Signaling Pathways in Thiophenol-Mediated Cytotoxicity

The anticancer effects of thiophenol derivatives are often mediated through the modulation of critical cellular signaling pathways.

Caption: Major signaling pathways targeted by thiophenol derivatives in cancer cells.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the thiophenol derivative for a specified duration (e.g., 48 or 72 hours).[9]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[9]

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.[9]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[9][14]

Antioxidant and Anti-inflammatory Properties

The antioxidant capacity of thiophenols is a key contributor to their overall biological activity, including their anti-inflammatory effects.[10][15][16][17][18]

Mechanisms of Action

-

Radical Scavenging: The thiol group can directly neutralize free radicals, mitigating oxidative damage.[1][2][3]

-

Enzyme Inhibition: Thiophenol derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenases (COX).

-

Modulation of Inflammatory Pathways: They can interfere with signaling cascades that regulate the expression of inflammatory mediators.

Quantitative Assessment of Antioxidant Activity

The antioxidant potential of thiophenol derivatives can be quantified using various in vitro assays.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging (Trolox Equivalents) |

| Thiophenol Derivative X | 25.4 ± 2.1 | 1.8 ± 0.2 |

| Thiophenol Derivative Y | 15.8 ± 1.5 | 2.5 ± 0.3 |

| Trolox (Standard) | 8.2 ± 0.7 | 1.0 |

Protocol: DPPH Radical Scavenging Assay

-

Reaction Mixture: A solution of the thiophenol derivative is mixed with a methanol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

-

Incubation: The mixture is incubated in the dark at room temperature.

-

Measurement: The decrease in absorbance at 517 nm is measured spectrophotometrically.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[2][3]

Conclusion and Future Directions

Thiophenol derivatives represent a rich and versatile scaffold for the design and development of novel therapeutic agents. Their diverse biological activities, stemming from the unique reactivity of the thiol group, have positioned them as promising candidates for addressing a range of diseases, from infectious diseases to cancer and inflammatory disorders. Future research should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel therapeutic applications to fully realize the potential of this remarkable class of compounds.

References

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. Available at: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. Available at: [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. Available at: [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Available at: [Link]

-

Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. PMC. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC. Available at: [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PMC. Available at: [Link]

-

Synthesis and Modification of New Derivatives from Thiophenol. PharmaInfo. Available at: [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Request PDF. Available at: [Link]

-

Studies on Synthesis and Antimicrobial Evaluation of some New Thiophenol Derivatives. ORKG Ask. Available at: [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. Available at: [Link]

-

Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. MDPI. Available at: [Link]

-

Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Publications. Available at: [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PMC. Available at: [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. ResearchGate. Available at: [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. Available at: [Link]

Sources

- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmainfo.in [pharmainfo.in]

- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making sure you're not a bot! [ask.orkg.org]

- 7. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: The Use of 3-(3-Methoxyphenyl)thiophenol in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)thiophenol is a versatile bifunctional reagent of significant interest in modern synthetic chemistry. Its structure, featuring a nucleophilic thiol group and a methoxy-substituted biphenyl analogue system, makes it a valuable building block for creating complex molecular architectures. The diaryl thioether linkage (Ar-S-Ar') is a prominent structural motif found in numerous pharmaceutically active compounds, playing a crucial role in therapeutic areas such as oncology, inflammation, and neurodegenerative diseases.[1][2] The prevalence of this moiety is due to its ability to modulate the physicochemical properties of a molecule, including its conformation, lipophilicity, and metabolic stability.

Transition-metal-catalyzed cross-coupling reactions provide the most powerful and efficient means to construct these vital carbon-sulfur (C-S) bonds.[1] Methodologies such as the Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann-type couplings have revolutionized the synthesis of aryl sulfides, offering mild conditions and broad functional group tolerance compared to traditional nucleophilic aromatic substitution methods.[1][3]

This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the effective use of 3-(3-Methoxyphenyl)thiophenol in cross-coupling reactions. The focus is on explaining the causality behind experimental choices to empower researchers to not only apply these methods but also to adapt and troubleshoot them for their specific synthetic challenges.

Reagent Profile and Safe Handling

Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with 3-(3-Methoxyphenyl)thiophenol and related reagents.

| Property | Value |

| Chemical Name | 3-(3-Methoxyphenyl)thiophenol |

| CAS Number | 133449-86-8 |

| Molecular Formula | C₁₃H₁₂OS |

| Molecular Weight | 216.30 g/mol |

| Appearance | (Typically) Off-white to yellow solid or oil |

Safety and Handling Precautions:

Thiophenols are known for their potent and unpleasant odors and potential toxicity. While specific data for 3-(3-Methoxyphenyl)thiophenol is limited, precautions for thiophenol should be strictly followed.

-

Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.

-

Toxicity : Thiols can be toxic if swallowed, inhaled, or absorbed through the skin. They can cause severe skin and eye irritation.[5] Chronic exposure may lead to organ damage.[5]

-

Handling : Avoid all direct contact. Use caution when transferring the reagent. In case of a spill, absorb it with an inert material like vermiculite or sand and dispose of it as hazardous waste.[4]

-

Storage : Store in a cool, dry, and well-ventilated area away from oxidizing agents. The container should be tightly sealed to prevent the escape of vapors.[4]

Core Application: Palladium-Catalyzed C-S Cross-Coupling (Thioetherification)

Palladium-catalyzed cross-coupling is the premier method for forming C-S bonds with high efficiency and broad substrate scope. The reaction is tolerant of a wide variety of functional groups, making it ideal for complex molecule synthesis in drug discovery.[6][7]

Scientific Rationale & Mechanistic Insight

The catalytic cycle, pioneered by researchers like Buchwald and Hartwig, is the cornerstone of this transformation.[8] Understanding this mechanism is key to rational catalyst selection and reaction optimization. The generally accepted cycle involves three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is highly dependent on the choice of phosphine ligand.[9]

-

Thiolate Formation & Coordination : The thiophenol is deprotonated by a base to form a more nucleophilic thiolate. This thiolate then displaces a halide from the Pd(II) complex.

-

Reductive Elimination : The aryl and thiolate groups on the palladium center couple, forming the desired diaryl thioether product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Xantphos, DPEPhos, or Buchwald's biaryl phosphine ligands) are often used because they promote the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[1][7] The base is crucial for deprotonating the thiol without causing unwanted side reactions.

Detailed Protocol: Pd-Catalyzed Coupling with an Aryl Bromide

This protocol provides a general method for the coupling of 3-(3-Methoxyphenyl)thiophenol with a representative aryl bromide using a common and effective catalyst system.

Materials:

-

3-(3-Methoxyphenyl)thiophenol (1.2 equiv)

-

Aryl Bromide (1.0 equiv, e.g., 4-bromoanisole)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Reagent Addition : Add the aryl bromide, followed by 3-(3-Methoxyphenyl)thiophenol.

-

Solvent Addition : Add anhydrous toluene (or dioxane) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.

-

Reaction : Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification : Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl thioether.

Data Summary: Representative Pd-Catalyzed C-S Couplings

The following table summarizes typical conditions and outcomes for the coupling of various thiols with aryl halides, which can be adapted for 3-(3-Methoxyphenyl)thiophenol.

| Aryl Halide/Triflate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Toluene | 110 | 95 | [1] |

| 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Toluene | 110 | 98 | [1] |

| 1-Naphthyl bromide | Pd(OAc)₂ / DiPPF | NaOtBu | Toluene | 100 | 94 | [7] |

| Phenyl triflate | Pd₂(dba)₃ / Xantphos | i-Pr₂NEt | Toluene | 110 | 91 | [1] |

Alternative Method: Copper-Catalyzed C-S Cross-Coupling

Copper-catalyzed C-S coupling, often referred to as an Ullmann-type reaction, is a cost-effective alternative to palladium-based systems.[10] While it sometimes requires higher reaction temperatures, it remains a robust method for synthesizing diaryl thioethers.[11][12]

Scientific Rationale

Copper(I) catalysts are typically used. The mechanism is believed to involve the formation of a copper(I)-thiolate intermediate.[10] This species then reacts with the aryl halide, possibly through an oxidative addition-reductive elimination pathway, though the exact mechanism can vary and is a subject of ongoing research. The reaction is often performed in polar aprotic solvents like DMF or DMSO to facilitate the solubility of the copper salts and reagents.[3][11]

Detailed Protocol: CuI-Catalyzed Coupling with an Aryl Iodide

Materials:

-

3-(3-Methoxyphenyl)thiophenol (1.1 equiv)

-

Aryl Iodide (1.0 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Reaction Setup : In a sealed tube, combine the aryl iodide, 3-(3-Methoxyphenyl)thiophenol, CuI, and K₂CO₃.

-

Solvent Addition : Add anhydrous DMF.

-

Reaction : Seal the tube and heat the mixture to 120-140 °C with stirring.

-

Monitoring : Monitor the reaction by TLC or LC-MS (typically 12-36 hours).

-

Work-up & Purification : After cooling, dilute the mixture with water and extract several times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Synthetic Strategy and Workflow

The diaryl thioethers synthesized from 3-(3-Methoxyphenyl)thiophenol are often not the final target but key intermediates for more complex molecules. The presence of the methoxy group and the thioether linkage allows for further functionalization, integrating this building block into a broader synthetic plan.

The general workflow for these reactions is systematic, ensuring reproducibility and safety.

Conclusion

3-(3-Methoxyphenyl)thiophenol is a highly effective reagent for the synthesis of diaryl thioethers via palladium and copper-catalyzed cross-coupling reactions. The protocols detailed herein provide robust and versatile starting points for researchers. By understanding the underlying mechanistic principles of these transformations, scientists can effectively leverage this building block to construct complex molecules for applications in drug discovery, materials science, and beyond. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions, combined with strict adherence to safety protocols.

References

- MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

- ResearchGate. (2025). Intermediates of copper(I)-catalyzed C-S cross coupling of thiophenol with aryl halide by in situ ESI-MS study.

- ACS Publications. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters.

- PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

- PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Organic Chemistry Portal. Thiophenol synthesis by C-S coupling or substitution.

- Benchchem. Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols.

- Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst.

- PMC. Visible-Light-Promoted C–S Cross-Coupling via Intermolecular Charge Transfer.

- Cole-Parmer. (2005). Material Safety Data Sheet - 3-Methoxyphenol, 97%.

- (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.

- PubMed. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1).

- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.

- Wikipedia. Buchwald–Hartwig amination.

- PMC. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles.

- Organic Chemistry Portal. (2004). A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines. Tetrahedron.

- (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- (2025). Thiophenol - Material Safety Data Sheet (MSDS).

- THIOPHENOL CAS NO 108-98-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Biodiversity. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbull.com [chemicalbull.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. researchgate.net [researchgate.net]

- 7. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Study of mechanistic pathways in cross-linking reactions with palladium | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 12. jsynthchem.com [jsynthchem.com]

Application Notes and Protocols for Suzuki-Miyaura C-S Coupling with Thiophenols

Introduction: Forging the Aryl-Sulfur Bond

The aryl thioether moiety is a cornerstone in modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the carbon-sulfur (C-S) bond impart critical functionalities to these molecules. While classical methods for C-S bond formation, such as nucleophilic aromatic substitution, have been historically employed, they often demand harsh reaction conditions and exhibit limited substrate scope.

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of these vital compounds. Among these, the Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands out for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1] Although traditionally a method for C-C bond formation, its principles have been ingeniously adapted for the construction of C-S bonds.

This guide provides a detailed exploration of the Suzuki-Miyaura C-S coupling, focusing specifically on the use of thiophenols as the sulfur source. We will delve into the mechanistic underpinnings, provide a comprehensive analysis of critical reaction parameters, and present a robust, field-tested protocol for researchers, scientists, and drug development professionals. A key challenge in this transformation is the propensity of sulfur compounds to act as poisons for palladium catalysts.[2][3] Understanding and mitigating this issue through the rational selection of ligands and reaction conditions is a central theme of this protocol.

The Engine of the Reaction: Catalytic Cycle and Core Components

The efficacy of the Suzuki-Miyaura C-S coupling hinges on a synergistic interplay between the palladium catalyst, ligand, base, and solvent. A fundamental understanding of the catalytic cycle is paramount for rational optimization and troubleshooting.[4][5]

The cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle for Suzuki-Miyaura C-S coupling.

-

Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide (or triflate) bond of the aryl electrophile (Ar-X), forming a Pd(II) intermediate. The reactivity of the electrophile generally follows the trend: I > Br > OTf >> Cl.[6][7]

-

Transmetalation : This is the crucial step where the base plays a dual role.[5] First, it deprotonates the thiophenol (Ar'-SH) to form a more nucleophilic thiolate (Ar'-S⁻). Second, it activates the boronic acid, forming a boronate species that facilitates the transfer of the aryl group from boron to the palladium center, displacing the halide. The thiolate can then coordinate to the palladium complex.

-

Reductive Elimination : The two organic partners—the aryl group and the thiolate group—are expelled from the palladium coordination sphere, forming the desired C-S bond of the aryl thioether product (Ar-S-Ar'). This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6]

Dissecting the Reagents: Causality Behind Experimental Choices

The success of the protocol is not merely in the sequence of steps, but in the rational selection of each component.

-

Palladium Precatalyst : Common sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are typically used.[8] These are pre-catalysts that are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is often preferred for its air stability and reliability, though it can decay to form inactive palladium black if not properly handled.[6]

-